molecular formula C8H11NO B13179376 4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile

4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile

Cat. No.: B13179376
M. Wt: 137.18 g/mol
InChI Key: XEZNLSZBCIPBTI-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1-oxaspiro[23]hexane-2-carbonitrile is a chemical compound with the molecular formula C₈H₁₁NO It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclobutane ring, with a nitrile group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile typically involves the reaction of 3-methylenecyclobutane-1-carbonitrile with an appropriate oxidizing agent to form the spirocyclic oxirane structure. One common method involves the use of N-bromosuccinimide (NBS) in aqueous dioxane, followed by dehydrobromination to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include N-bromosuccinimide (NBS) and other halogenating agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxirane derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrile derivatives.

Scientific Research Applications

4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile involves its interaction with molecular targets through its nitrile and oxirane functional groups. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions, while the oxirane ring can undergo ring-opening reactions, leading to the formation of various derivatives. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxaspiro[2.3]hexane-5-carbonitrile
  • Methyl 1-Oxaspiro[2.3]hexane-5-carboxylate

Uniqueness

4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile is unique due to its specific substitution pattern, which includes two methyl groups on the spirocyclic structure. This substitution can influence the compound’s reactivity and interaction with other molecules, distinguishing it from other similar spirocyclic compounds .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile

InChI

InChI=1S/C8H11NO/c1-5-3-8(6(5)2)7(4-9)10-8/h5-7H,3H2,1-2H3

InChI Key

XEZNLSZBCIPBTI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C1C)C(O2)C#N

Origin of Product

United States

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